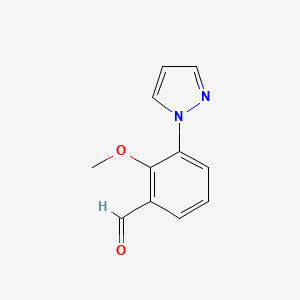

2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-pyrazol-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-9(8-14)4-2-5-10(11)13-7-3-6-12-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXPJFZUEZKPAFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1N2C=CC=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

A Note on Compound Identification: As of the latest database searches, a specific PubChem Compound Identification (CID) for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde has not been assigned. This guide has been constructed by drawing upon established principles of organic synthesis, spectroscopic data from analogous structures, and the well-documented biological and chemical activities of related pyrazole and benzaldehyde derivatives.

Introduction: A Molecule of Synthetic and Pharmaceutical Interest

This compound is an aromatic heterocyclic compound that integrates three key functional moieties: a benzaldehyde group, a methoxy substituent, and an N-aryl pyrazole ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in medicinal chemistry and materials science.

-

The Pyrazole Core: The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms. It is a prominent scaffold in a multitude of pharmaceuticals due to its diverse biological activities, which include anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3]

-

The Benzaldehyde Unit: The benzaldehyde group is a versatile chemical handle for a wide array of organic transformations, allowing for the synthesis of more complex molecular architectures such as Schiff bases, chalcones, and various heterocyclic systems.[4]

-

The Methoxy Substituent: The methoxy group, an electron-donating substituent, can influence the electronic properties of the benzene ring, potentially modulating the reactivity and biological activity of the entire molecule.[5][6]

This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications of this compound, offering a valuable resource for drug development professionals and synthetic chemists.

Proposed Synthesis of this compound

A plausible synthetic route to the target compound involves a transition-metal-catalyzed cross-coupling reaction to form the N-aryl bond between the pyrazole and the substituted benzene ring. A common and effective method for this transformation is the Buchwald-Hartwig amination or a similar copper-catalyzed Ullmann condensation.

A logical starting point would be from 3-bromo-2-methoxybenzaldehyde and pyrazole. The presence of the halogen at the 3-position allows for the regioselective formation of the C-N bond.

Caption: Proposed synthesis of this compound via C-N cross-coupling.

Experimental Protocol: Proposed Synthesis

This protocol is a generalized procedure based on established methods for N-arylation of pyrazoles.[7][8]

-

Reaction Setup: To an oven-dried reaction vessel, add 3-bromo-2-methoxybenzaldehyde (1.0 eq.), pyrazole (1.2 eq.), a palladium or copper catalyst (e.g., Pd2(dba)3 or CuI, 2-10 mol%), a suitable ligand (e.g., Xantphos or a phenanthroline derivative, 4-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Caption: General experimental workflow for the synthesis and purification.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the analysis of the constituent functional groups and data from similar compounds.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Appearance | Likely a white to pale yellow solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, CHCl₃) and sparingly soluble in water. |

Spectroscopic Data

The predicted spectroscopic data is crucial for the characterization and confirmation of the molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would likely be recorded in CDCl₃ or DMSO-d₆. The expected chemical shifts (δ) in ppm are:

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Pyrazole H-5' | 7.9 - 8.2 | Doublet (d) |

| Pyrazole H-3' | 7.6 - 7.8 | Doublet (d) |

| Aromatic H-4 | 7.4 - 7.6 | Triplet (t) |

| Aromatic H-6 | 7.2 - 7.4 | Doublet (d) |

| Aromatic H-5 | 7.0 - 7.2 | Doublet (d) |

| Pyrazole H-4' | 6.4 - 6.6 | Triplet (t) |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet (s) |

Note: The exact chemical shifts and coupling constants for the aromatic protons would depend on the final conformation and electronic effects.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The predicted chemical shifts (δ) in ppm are:

| Carbon(s) | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | 189 - 192 |

| Aromatic C-2 (C-OCH₃) | 158 - 162 |

| Aromatic C-1 (C-CHO) | 135 - 138 |

| Pyrazole C-3' | 140 - 142 |

| Pyrazole C-5' | 128 - 130 |

| Aromatic C-3 (C-pyrazole) | 125 - 128 |

| Aromatic C-4, C-6 | 120 - 125 |

| Aromatic C-5 | 115 - 120 |

| Pyrazole C-4' | 107 - 110 |

| Methoxy (-OCH₃) | 55 - 58 |

IR (Infrared) Spectroscopy: Characteristic absorption bands (ν) in cm⁻¹:

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (aldehyde) | 1680 - 1710 (strong) |

| C-H (aldehyde) | 2720 - 2820 (two weak bands) |

| C=N, C=C (aromatic) | 1500 - 1600 |

| C-O (methoxy) | 1200 - 1275 |

| C-H (aromatic) | 3000 - 3100 |

MS (Mass Spectrometry): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 202. Key fragmentation patterns would likely involve the loss of the aldehyde proton (M-1), the methoxy group (M-31), and cleavage of the pyrazole ring.

Potential Applications and Research Directions

The structural features of this compound suggest its potential utility in several areas of research, particularly in drug discovery.

-

Anti-inflammatory Agents: Many N-aryl pyrazole derivatives exhibit potent anti-inflammatory activity, with some acting as selective COX-2 inhibitors.[1] The title compound could be investigated for similar properties.

-

Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common pharmacophore in antimicrobial and antifungal compounds.[2][9] The synthesized compound could be screened against a panel of bacterial and fungal strains.

-

Anticancer Therapeutics: Pyrazole derivatives have been explored as anticancer agents due to their ability to interfere with various cellular processes in cancer cells.[1]

-

Synthetic Intermediate: The aldehyde functionality serves as a versatile starting point for the synthesis of a library of derivatives, including Schiff bases and chalcones, which themselves have a broad spectrum of biological activities.[4][10]

-

Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of novel organic materials with specific electronic or optical properties.

Conclusion

While a dedicated entry in public chemical databases for this compound is not currently available, this technical guide provides a robust framework for its synthesis, characterization, and exploration of its potential applications. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data offers a clear roadmap for the structural elucidation of the compound. The potential for this molecule to serve as a scaffold for the development of new therapeutic agents is significant, warranting further investigation by the scientific community.

References

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. PubMed, 11(10), 2097-100. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ACS Figshare. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Letters, 11(10), 2097–2100. [Link]

-

Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ACS Publications. [Link]

-

PubChem. (n.d.). 1-Phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemeo. (n.d.). 2-Methoxybenzaldehyde. Chemeo. Retrieved from [Link]

-

Paperial Biological Technology. (n.d.). 4-Methoxy Benzaldehyde;4-Methoxybenzaldehyde Manufacturing and Export. Paperial. [Link]

-

Chemisphere. (2026, January 22). 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications. Chemisphere. [Link]

-

Chemisphere. (2025, November 10). 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis. Chemisphere. [Link]

-

van der Heijden, G. P. F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4053–4057. [Link]

-

Al-Ostath, A. I., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

-

Popa, M., et al. (2021). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 26(16), 5035. [Link]

-

PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Clot, E., et al. (2017). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

Ribeiro-Claro, P., et al. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 23(10), 2539. [Link]

-

Reddy, K. J., & Kumar, S. (2007). Synthesis and characterisation of 2-hydroxy-3-methoxy benzaldehyde thiosemicarbazone (HMBATSC) and its application of simultaneous second order derivative spectrophotometric method for determination of cobalt(II), nickel(II) and vanadium(V). Taylor & Francis Online. [Link]

-

Zhou, R., Zou, H., & Mei, G. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Asian Journal of Chemistry, 26(4), 1031-1034. [Link]

-

Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4988. [Link]

-

van der Heijden, G. P. F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

-

Reddy, K. J., & Kumar, S. (2007). Synthesis of 2-Hydroxy-3-Methoxy Benzaldehyde Thiosemicarbazone (HMBATSC) and its Application for Direct and Second Derivative Spectrophotometric Determination of Palladium(II). ResearchGate. [Link]

-

Sreenatha, N. R., et al. (2025). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. ResearchGate. [Link]

-

Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. [Link]

-

El-Shehry, M. F., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10467–10483. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Metal-free and FeCl3-catalysed synthesis of azinesand 3,5- diphenyl-1H-pyrazole from. Royal Society of Chemistry. [Link]

- CN108794317A - The preparation method of 2,3- dimethoxy benzaldehydes.

-

Kumar, A., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

-

SpectraBase. (n.d.). 1-Phenyl-1H-pyrazole-4-carbaldehyde - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Al-Amiery, A. A., et al. (2025). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. ResearchGate. [Link]

Sources

- 1. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-Methoxybenzaldehyde: End-Use Industries Fueling Its Growth and Applications - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 6. 2,5-Dimethoxybenzaldehyde: Unlocking New Chemical Space in Organic Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde from 2-methoxy-3-bromobenzaldehyde via a copper-catalyzed Ullmann condensation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the mechanistic underpinnings of the reaction, a step-by-step experimental procedure, purification techniques, and methods for comprehensive characterization of the final product. Furthermore, this guide emphasizes safety considerations and provides a framework for the logical design of such synthetic transformations.

Introduction

N-aryl pyrazoles are a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The fusion of a pyrazole ring to a substituted benzaldehyde scaffold, as in this compound, creates a versatile intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. The title compound serves as a valuable building block for the construction of novel ligands, potential kinase inhibitors, and other biologically relevant molecules.

The synthesis of this class of compounds is most effectively achieved through a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[1][2] This method provides a reliable and efficient means of forming the crucial C-N bond between the pyrazole nitrogen and the aryl bromide. Modern advancements in catalysis, particularly the use of ligands to stabilize and activate the copper catalyst, have made this transformation more accessible and tolerant of various functional groups.[3]

This application note will provide a robust and reproducible protocol for this synthesis, drawing upon established principles of organometallic chemistry and providing the necessary detail for successful execution in a laboratory setting.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds via a copper-catalyzed Ullmann-type N-arylation reaction. The generally accepted mechanism involves a catalytic cycle initiated by the coordination of a ligand to a copper(I) salt, typically copper(I) iodide (CuI).[1][4]

The key steps in the catalytic cycle are as follows:

-

Formation of the Active Catalyst: In the presence of a suitable ligand (often a diamine or an amino acid), the copper(I) salt forms a more soluble and reactive complex. This complex is crucial for facilitating the subsequent steps of the reaction.

-

Deprotonation of Pyrazole: A base, commonly a carbonate or phosphate, deprotonates the N-H of the pyrazole, forming a pyrazolate anion.

-

Formation of a Copper-Amide Complex: The pyrazolate anion displaces the iodide from the copper(I) complex to form a copper(I)-pyrazolate intermediate.

-

Oxidative Addition: The aryl bromide, 2-methoxy-3-bromobenzaldehyde, undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate.

-

Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl pyrazole product, regenerating the active copper(I) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of the reaction. Bidentate ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to accelerate the rate of reductive elimination and improve the overall efficiency of the catalytic cycle. The presence of the electron-donating methoxy group and the electron-withdrawing aldehyde group on the aryl bromide can influence its reactivity, but modern ligand systems are generally robust enough to accommodate such substitutions.

Caption: Figure 1: Simplified Catalytic Cycle for the Ullmann N-Arylation.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Supplier |

| 2-methoxy-3-bromobenzaldehyde | C₈H₇BrO₂ | 215.04 | 6630-33-7 | Sigma-Aldrich |

| Pyrazole | C₃H₄N₂ | 68.08 | 288-13-1 | Sigma-Aldrich |

| Copper(I) iodide (CuI) | CuI | 190.45 | 7681-65-4 | Sigma-Aldrich |

| N,N'-Dimethylethylenediamine (DMEDA) | C₄H₁₂N₂ | 88.15 | 108-00-9 | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |

| Toluene, anhydrous | C₇H₈ | 92.14 | 108-88-3 | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | Fisher Scientific |

| Saturated aqueous sodium chloride (Brine) | NaCl | 58.44 | 7647-14-5 | In-house |

| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |

| Silica gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Sorbent Technologies |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas (Argon or Nitrogen) supply

-

Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

pH paper

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

2-methoxy-3-bromobenzaldehyde: May cause skin and eye irritation.

-

Pyrazole: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.[5][6][7]

-

Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. Very toxic to aquatic life with long-lasting effects.[8][9][10][11]

-

Toluene: Flammable liquid and vapor. Harmful if inhaled.

-

-

Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere.

Step-by-Step Procedure

Caption: Figure 2: Workflow for the Synthesis of this compound.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-3-bromobenzaldehyde (1.00 g, 4.65 mmol, 1.0 equiv), pyrazole (0.38 g, 5.58 mmol, 1.2 equiv), copper(I) iodide (0.089 g, 0.465 mmol, 0.1 equiv), and potassium carbonate (1.28 g, 9.30 mmol, 2.0 equiv).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

-

Solvent and Ligand Addition: Under a positive pressure of the inert gas, add anhydrous toluene (20 mL) via syringe, followed by N,N'-dimethylethylenediamine (DMEDA) (0.10 mL, 0.93 mmol, 0.2 equiv).

-

Heating and Reaction: Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification

The crude product is purified by column chromatography on silica gel.[12][13][14][15]

-

Column Preparation: Prepare a slurry of silica gel in hexanes and pack a glass column.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of hexanes and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexanes:EtOAc) and gradually increasing the polarity.

-

Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization

The structure and purity of the final product should be confirmed by spectroscopic methods.

¹H and ¹³C NMR Spectroscopy

The structure of the synthesized compound can be confirmed by ¹H and ¹³C NMR spectroscopy.[16][17][18][19] The expected chemical shifts are influenced by the electronic environment of each nucleus.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

Aldehyde proton (-CHO): A singlet around 10.0-10.5 ppm.

-

Aromatic protons: Multiplets in the range of 7.0-8.0 ppm.

-

Pyrazole protons: Three distinct signals for the pyrazole ring protons, typically between 6.0 and 8.0 ppm.

-

Methoxy protons (-OCH₃): A singlet around 3.8-4.0 ppm.

Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

-

Carbonyl carbon (C=O): A signal in the range of 185-195 ppm.

-

Aromatic and pyrazole carbons: Signals between 110 and 160 ppm.

-

Methoxy carbon (-OCH₃): A signal around 55-60 ppm.

Note: The exact chemical shifts should be determined experimentally and compared with predicted values or literature data for similar compounds.[20]

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the product.[21][22][23][24]

Expected Mass Spectrum (ESI+):

-

[M+H]⁺: Calculated for C₁₁H₁₁N₂O₂⁺, m/z = 203.0815.

-

[M+Na]⁺: Calculated for C₁₁H₁₀N₂O₂Na⁺, m/z = 225.0634.

The fragmentation pattern in the mass spectrum can provide further structural information.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of this compound. By following the outlined protocol, which is grounded in the well-established Ullmann condensation reaction, researchers can reliably prepare this valuable synthetic intermediate. The provided information on the reaction mechanism, purification, and characterization, along with the necessary safety precautions, will enable scientists in both academic and industrial settings to successfully implement this procedure and advance their research in medicinal chemistry and drug development.

References

-

Carl ROTH. (2017). Safety Data Sheet: Copper(I) iodide. [Link]

-

Exposome-Explorer. (2009). Material Safety Data Sheet Copper(I) iodide MSDS# 90234. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide ≥98%, pure. [Link]

-

Harris, E. B. J. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. ResearchGate. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. ResearchGate. [Link]

-

MDPI. (2009). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

-

Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]

-

Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

-

Columbia University. (n.d.). Column chromatography. [Link]

-

Wikipedia. (n.d.). Ullmann reaction. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

-

Stanforth, S. P. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(4), 1331–1367. [Link]

-

OperaChem. (2025). Ullmann coupling-An overview. [Link]

-

OpenAgrar. (n.d.). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. [Link]

-

Royal Society of Chemistry. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. [Link]

-

UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. [Link]

-

National Institutes of Health. (n.d.). De Novo Synthesis of Multisubstituted Aryl Amines Using Alkene Cross Metathesis. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. [Link]

-

National Institutes of Health. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. [Link]

-

PubChem. (n.d.). 2-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)-6-(methoxymethoxy)benzaldehyde. [Link]

-

Semantic Scholar. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Royal Society of Chemistry. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. [Link]

-

PubChemLite. (n.d.). 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde. [Link]

-

NIST. (n.d.). Benzaldehyde, 2-methoxy-. [Link]

-

MDPI. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. [Link]

Sources

- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 2. Ullmann coupling-An overview - operachem [operachem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. chemicalbook.com [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. carlroth.com [carlroth.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.at [fishersci.at]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. chromtech.com [chromtech.com]

- 15. columbia.edu [columbia.edu]

- 16. researchgate.net [researchgate.net]

- 17. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. rsc.org [rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. openagrar.de [openagrar.de]

- 23. PubChemLite - 2-methoxy-6-(1h-pyrazol-1-yl)benzaldehyde (C11H10N2O2) [pubchemlite.lcsb.uni.lu]

- 24. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

Optimized Protocols for C-N Cross-Coupling: Pyrazole N-Arylation with Halobenzaldehydes via Modified Ullmann Condensation

Executive Summary

The synthesis of N-aryl pyrazoles bearing aldehyde functionality is a critical step in the development of p38 kinase inhibitors and various agrochemicals. While Palladium-catalyzed (Buchwald-Hartwig) couplings are effective, they often require expensive phosphine ligands and rigorous O2 exclusion. The Copper-catalyzed (Ullmann-Goldberg) reaction offers a robust, cost-effective alternative.

However, the benzaldehyde substrate poses two specific challenges:

-

Chemoselectivity: The aldehyde group is prone to oxidation (to benzoic acid) or condensation with primary amine ligands (Schiff base formation).

-

Base Sensitivity: Strong bases required for pyrazole deprotonation can trigger Cannizzaro disproportionation or aldol-type side reactions.

This Application Note details an optimized Modified Ullmann Protocol utilizing bidentate ligands and mild bases to achieve high yields (>85%) while preserving the aldehyde functionality.

Mechanistic Insight & Ligand Strategy

The classical Ullmann reaction required stoichiometric copper and temperatures

The Catalytic Cycle

The accepted mechanism involves the formation of a cuprate complex followed by oxidative addition and reductive elimination.

Figure 1: Simplified catalytic cycle for the Ligand-Assisted Ullmann Coupling. The ligand (L) prevents catalyst aggregation and lowers the activation energy for the oxidative addition of the aryl halide.

The "Aldehyde" Constraint

Critical Warning: Many standard Ullmann ligands are primary amines (e.g., ethylenediamine, glycine). These react with benzaldehydes to form stable imines (Schiff bases), poisoning the reaction and consuming the substrate.

Recommended Ligands:

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine: A secondary amine that is sterically hindered enough to minimize imine formation but active enough to ligate Copper.

-

1,10-Phenanthroline: A rigid, bipyridyl-type ligand. It lacks N-H protons entirely, making it chemically inert toward aldehydes.

Optimization Matrix

To ensure reproducibility, the following parameters have been validated for pyrazole-benzaldehyde coupling.

| Parameter | Standard Condition | "Aldehyde-Safe" Condition | Rationale |

| Catalyst | CuI or CuBr | CuI (99.9%) | Iodide is a better leaving group in the intermediate clusters; high purity is essential to avoid Fe/Ni contamination. |

| Ligand | DMEDA (Primary diamine) | 1,10-Phenanthroline | Prevents Schiff base side-reaction with the -CHO group. |

| Base | |||

| Solvent | DMSO, DMF, Toluene | DMF or DMSO | Polar aprotic solvents are required to solubilize the inorganic base. |

| Temp | Lower temperature prevents thermal decomposition of the aldehyde. |

Standardized Experimental Protocol

Materials Preparation

-

Substrate: 4-Bromobenzaldehyde (1.0 equiv)

-

Nucleophile: Pyrazole (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

-

Ligand: 1,10-Phenanthroline (10-20 mol%) OR trans-N,N'-Dimethylcyclohexane-1,2-diamine.

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Anhydrous DMF (0.5 M concentration relative to halide)

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis. The inert gas purge is the most critical step to prevent catalyst oxidation.

Detailed Procedure

-

Charge Solids: In a dried 15 mL pressure vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), 1,10-Phenanthroline (36 mg, 0.2 mmol),

(652 mg, 2.0 mmol), Pyrazole (82 mg, 1.2 mmol), and 4-Bromobenzaldehyde (185 mg, 1.0 mmol). -

Inert Atmosphere: Cap the vial with a septum. Evacuate under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times. Note: Oxygen causes homocoupling of the catalyst and reaction failure.

-

Solvent Addition: Inject anhydrous DMF (2.0 mL) through the septum.

-

Reaction: Replace the septum with a Teflon-lined screw cap (under N2 flow) and seal tightly. Immerse in a pre-heated oil bath at 110°C . Stir vigorously for 18–24 hours. The mixture should turn a dark blue/green color (characteristic of Cu-phenanthroline complexes).

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove inorganic salts. Wash the filtrate with water (

mL) to remove DMF, followed by brine. Dry over -

Purification: Concentrate in vacuo. Purify via flash chromatography (typically 10-20% EtOAc in Hexanes).

Troubleshooting & Critical Parameters

The "Blue vs. Brown" Indicator

-

Green/Blue Solution: Indicates active Cu-Ligand complex.[1] This is good.

-

Black Precipitate/Mirror: Indicates catalyst decomposition to Cu(0). Usually caused by excessive heat or poor ligand quality.

-

Brown Sludge: Often indicates oxidation of the aldehyde or base-mediated polymerization.

Regioselectivity (For Unsymmetric Pyrazoles)

If using a substituted pyrazole (e.g., 3-methylpyrazole), you will likely observe a mixture of N1 and N2 arylation.

-

Steric Control: Bulky ligands (like substituted phenanthrolines) tend to favor the less sterically hindered isomer (N1).

-

Electronic Control: Electron-withdrawing groups on the pyrazole generally direct arylation to the nitrogen furthest from the EWG.

Aldehyde Stability

If the aldehyde yield is low due to oxidation (conversion to benzoic acid), add 0.5 equiv of sodium ascorbate to the reaction. This acts as a mild reducing agent to keep Copper in the Cu(I) state and scavenge stray oxidants without reducing the aldehyde.

References

-

Buchwald, S. L., et al. (2004).[2][3] Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles.[2][3] The Journal of Organic Chemistry, 69(17), 5578–5587.

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

-

Taillefer, M., et al. (2004). Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles. Angewandte Chemie International Edition, 43(43), 5846–5848.

-

Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Synthesis. Chemical Reviews, 108(8), 3054–3131.

Sources

Application Note: Reductive Amination of 2-Methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

This Application Note and Protocol guide is designed for researchers and medicinal chemists working with 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde . It synthesizes standard operating procedures with specific insights derived from the electronic and steric properties of this unique scaffold.

Introduction & Compound Profile

The scaffold This compound represents a highly functionalized intermediate often utilized in the synthesis of kinase inhibitors and hemoglobin modulators (e.g., Voxelotor analogs).

Reactivity Profile

Success in reductive amination with this substrate depends on understanding two competing factors:

-

Electronic Deactivation: The 2-methoxy group is an electron-donating group (EDG) via resonance. This increases electron density at the carbonyl carbon, making it less electrophilic compared to unsubstituted benzaldehyde. Imine formation will be slower.

-

Steric Environment: The ortho-methoxy group creates immediate steric hindrance around the carbonyl. Furthermore, the 3-(pyrazol-1-yl) group adds bulk adjacent to the methoxy, potentially locking the methoxy group in a conformation that further crowds the reaction center.

Implication: Standard protocols may yield incomplete conversion. The use of acid catalysts or Lewis acid dehydrating agents is often required to drive the equilibrium toward the imine species before reduction.

General Considerations

| Parameter | Recommendation | Rationale |

| Solvent | 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | DCE is preferred for Sodium Triacetoxyborohydride (STAB) protocols due to stability and solubility. THF is a viable alternative for Ti-mediated routes. |

| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines over aldehydes.[1][2] Minimizes direct reduction of the starting aldehyde to the alcohol. |

| Additives | Acetic Acid (AcOH) or Ti(OiPr)4 | AcOH catalyzes imine formation. Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger for difficult substrates. |

| Stoichiometry | 1.0 : 1.1 : 1.4 | Aldehyde : Amine : Reductant.[3] Slight excess of amine ensures complete consumption of the valuable aldehyde intermediate. |

Detailed Protocols

Protocol A: Standard STAB Method (Primary/Secondary Amines)

Best for: Unhindered primary amines and cyclic secondary amines (e.g., piperazine, morpholine).

Materials:

-

Substrate: this compound (1.0 equiv)

-

Amine: 1.1–1.2 equiv

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE)

-

Additive: Glacial Acetic Acid (1–2 equiv)

Procedure:

-

Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL, 0.2 M).

-

Acid Activation: Add glacial acetic acid (1.0 mmol). Stir at room temperature for 30–60 minutes.

-

Note: For this specific substrate, this pre-stirring period is critical to allow the deactivated carbonyl to condense with the amine.

-

-

Reduction: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly (evolution of AcOH).

-

Incubation: Stir at room temperature under nitrogen. Monitor by LC-MS or TLC.

-

Timeframe: Typically 2–16 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[4]

Protocol B: Titanium(IV) Mediated Method (Difficult Amines)

Best for: Weakly nucleophilic amines (anilines), bulky amines, or if Protocol A yields low conversion.

Mechanism: Ti(OiPr)₄ serves a dual purpose: it acts as a strong Lewis acid to activate the carbonyl and chemically scavenges water produced during imine formation, driving the equilibrium forward.

Materials:

-

Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Anhydrous THF (or neat if amine is liquid)

Procedure:

-

Complexation: In a dry flask under Argon, mix the aldehyde (1.0 mmol) and amine (1.1 mmol) in anhydrous THF (4 mL).

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 mmol) dropwise.

-

Observation: The solution often changes color (yellow/orange) indicating titanate complex formation.

-

-

Stirring: Stir at room temperature for 6–12 hours. (Heating to 50°C may be required for extremely hindered amines).

-

Reduction: Cool the mixture to 0°C. Add NaBH₄ (1.5 mmol) carefully. Then, add MeOH (1 mL) dropwise to solubilize the borohydride and initiate reduction.

-

Caution: Exothermic reaction with gas evolution.

-

-

Quench (The "Titanium Emulsion" Fix):

-

Add 1 mL of water.[5] A thick white precipitate (TiO₂) will form.

-

Crucial Step: Dilute with EtOAc, then add 1N NaOH (or 10% NH₄OH) to help coagulate the titanium salts. Filter through a Celite pad to remove the titanium solids.

-

-

Workup: Separate the filtrate layers. Extract aqueous layer with EtOAc. Dry and concentrate.

Reaction Mechanism & Logic

The following diagram illustrates the mechanistic pathway, highlighting the critical "Imine/Iminium" intermediate which is the sole target for STAB reduction.

Figure 1: Mechanistic pathway showing the rate-limiting dehydration step (Hemiaminal to Iminium), which is often hampered by the 2-methoxy group and requires acid catalysis.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion (Aldehyde remaining) | Electronic deactivation by 2-OMe group prevents imine formation. | Switch to Protocol B (Ti(OiPr)₄). The Lewis acid forces imine formation. Alternatively, heat the imine formation step (50°C) before adding reductant. |

| Alcohol Byproduct (Aldehyde reduction) | Reducing agent is too strong or added too early. | Ensure STAB is used, not NaBH₄ (unless using Ti protocol). Increase imine formation time before adding reductant. |

| Dialkylation (Tertiary amine formation) | Primary amine is too reactive; Product amine competes with starting amine. | Use a larger excess of the primary amine (2–3 equiv). Add the aldehyde slowly to the amine solution. |

| Emulsion during workup | Titanium salts (if using Protocol B). | Use the Celite filtration method described. Washing with Rochelle's salt (Potassium Sodium Tartrate) solution also solubilizes Aluminum/Titanium salts. |

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[7] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]

- 5. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. designer-drug.com [designer-drug.com]

Application Notes and Protocols for the Synthesis and Derivatization of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde for Drug Discovery

Introduction: The Strategic Importance of Pyrazole-Containing Schiff Bases in Medicinal Chemistry

The confluence of the pyrazole nucleus and the azomethine linkage of a Schiff base creates a molecular scaffold of significant interest in contemporary drug discovery. Pyrazole derivatives are well-established pharmacophores, present in a range of clinically approved drugs, and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The imine or azomethine group (-C=N-) of Schiff bases is not merely a linker but an active participant in the biological activity of these molecules, often crucial for their therapeutic effects[4][5]. The Schiff bases derived from pyrazole aldehydes, therefore, represent a promising class of compounds for the development of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and derivatization of a key building block: 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde. We will detail a robust protocol for the synthesis of this aldehyde and its subsequent conversion into a series of Schiff bases. The causality behind experimental choices, self-validating protocols, and in-depth characterization are central to this guide, ensuring scientific integrity and reproducibility.

Part 1: Synthesis of the Key Precursor: this compound

The synthesis of the target aldehyde can be efficiently achieved in two main stages: the synthesis of the pyrazole precursor followed by its formylation.

Synthesis of 1-(2-methoxyphenyl)-1H-pyrazole

The initial step involves the synthesis of the pyrazole ring, a fundamental heterocyclic structure. A reliable method for this is the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound or its equivalent.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[6][7][8]. This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)[6][7]. The electron-donating nature of the pyrazole ring makes it an excellent substrate for this transformation.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on established Vilsmeier-Haack formylation procedures for aryl-substituted pyrazoles[9][10][11].

Materials:

-

1-(2-methoxyphenyl)-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and UV lamp

-

Glass column for chromatography

Step-by-Step Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF over 20-30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0°C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

-

Formylation Reaction: Dissolve 1-(2-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it to the freshly prepared Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and then heat it to 60-70°C.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system). The reaction is typically complete within 4-6 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

Characterization: The structure of the synthesized aldehyde should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Schiff Base Formation with this compound

The synthesized pyrazole aldehyde serves as a versatile precursor for the synthesis of a library of Schiff bases through condensation with various primary amines. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine linkage[4].

General Reaction Scheme

Caption: General Schiff base formation.

Experimental Protocol 2: Synthesis of a Representative Schiff Base

This protocol describes a general method for the synthesis of a Schiff base from this compound and a substituted aniline[12][13][14].

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline)

-

Absolute ethanol

-

Glacial acetic acid (catalytic amount)

-

Ice

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Büchner funnel and filter paper

Step-by-Step Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Amine Addition: To this solution, add the substituted aniline (1 equivalent).

-

Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.

-

Precipitation and Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified Schiff base in a vacuum oven at a low temperature.

Characterization: The synthesized Schiff bases should be characterized by their melting points and spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry)[12][13][15].

Data Presentation

Table 1: Spectroscopic Data for a Representative Schiff Base

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |

| Schiff base from 4-chloroaniline | Aromatic protons, -CH=N- singlet, -OCH₃ singlet | Aromatic carbons, -CH=N- carbon, -OCH₃ carbon | C=N stretch, C-O stretch, C-Cl stretch | [M]⁺ peak |

Visualization of Key Processes

Mechanism of Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack reaction mechanism.

Experimental Workflow for Schiff Base Synthesis

Caption: Schiff base synthesis workflow.

Conclusion and Future Perspectives

The protocols detailed in this application note provide a reliable and reproducible pathway for the synthesis of this compound and its subsequent derivatization into a diverse library of Schiff bases. The strategic incorporation of the pyrazole and methoxy functionalities in the aldehyde precursor offers a versatile platform for fine-tuning the electronic and steric properties of the final Schiff base products. This, in turn, allows for a systematic exploration of their structure-activity relationships in various biological assays, particularly in the context of anticancer drug discovery[3][16][17][18]. The methodologies presented herein are designed to be accessible to researchers in both academic and industrial settings, facilitating the exploration of this promising class of compounds for the development of next-generation therapeutics.

References

-

Full article: Design, Synthesis, Crystal Structure, Biological Activity and Molecular Modeling of Novel Schiff Bases Derived from Chalcones and 5-Hydrazino-1,3-Dimethyl-4-Nitropyrazole as Anticancer Agents - Taylor & Francis. (2023, August 23). Retrieved from [Link]

-

Synthesis, Characterization and in vitro Antitumor Activity of Novel Schiff Bases Containing Pyrazole Group | Asian Journal of Chemistry. (2014, December 2). Retrieved from [Link]

-

Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics - RSC Publishing. (2025, November 3). Retrieved from [Link]

-

Synthesis,Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbald - SciSpace. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of New Formylpyrazolones and Schiff bases - ChemRxiv. (n.d.). Retrieved from [Link]

-

Anticancer activity of pyrazole Schiff bases 6a-j - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol - ResearchGate. (2025, August 6). Retrieved from [Link]

-

Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - MDPI. (2020, June 2). Retrieved from [Link]

-

Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti - Semantic Scholar. (2024, May 17). Retrieved from [Link]

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. (2024, March 1). Retrieved from [Link]

-

Design and Spectral Studies of Novel Schiff Base derived from Pyrazole - JOCPR. (n.d.). Retrieved from [Link]

- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents. (n.d.).

-

Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Arkivoc. (2019, July 3). Retrieved from [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. (2023, April 24). Retrieved from [Link]

-

Scheme 1: Synthesis of 2-methoxy-3-(1-substituted-1H-pyrazol-3-yl) quinoxalines. (n.d.). Retrieved from [Link]

-

Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. » JoMCCT - STM Journals. (2024, October 1). Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Theoretical Study of the Schiff Base Formation Between Para. (n.d.). Retrieved from [Link]

-

Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC. (2020, June 2). Retrieved from [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF METAL COMPLEXES OF SCHIFF BASES OF HALOGENATED ANILINES AND THEIR ANTIFUNGAL ACTIVITY - krishikosh. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF SCHIFF BASE AS DNA GYRASE B INHIBITOR, ANTIBACTERIAL, ANTI-INFLAMMATORY AND ANTIOXIDANT AGENTS - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. eijppr.com [eijppr.com]

- 5. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. mdpi.com [mdpi.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. journals.stmjournals.com [journals.stmjournals.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper( ii ) complexes as potential therapeutics - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06008G [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde

[1]

Case ID: PREV-OX-2M3P Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

The Issue: Users frequently report yield loss and purity degradation of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde during storage.[1] The primary failure mode is the conversion of the aldehyde moiety into a carboxylic acid (2-methoxy-3-(1H-pyrazol-1-yl)benzoic acid), visible as a white solid precipitate or identified via H-NMR.[1]

The Cause: This molecule undergoes radical-chain autoxidation .[1] While the pyrazole ring is relatively stable, the aldehyde hydrogen is chemically fragile. The ortho-methoxy group provides some electron donation, but it is insufficient to prevent oxidation in the presence of atmospheric oxygen, light, or trace metal ions.

The Solution: Implementation of a "Zero-Headspace" storage protocol combined with radical scavenging (BHT) and specific purification workflows (Bisulfite Adduct) to recover oxidized material.[1]

The Mechanism: Why is it Oxidizing?

To prevent the issue, you must understand the enemy. Oxidation here is not a simple reaction; it is a radical chain mechanism .[2]

-

Initiation: A trace radical (from light or impurities) abstracts the hydrogen atom from the aldehyde group.

-

Propagation: The resulting acyl radical reacts with oxygen to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates a new radical and a peracid.

-

Termination/Acid Formation: The peracid reacts with another aldehyde molecule to produce two molecules of the carboxylic acid impurity.

Visualization: The Autoxidation Cycle

Figure 1: The self-propagating cycle of aldehyde autoxidation.[1] Note that one initiation event can degrade hundreds of molecules.

Prevention Protocols (Storage & Handling)

Do not rely on standard refrigeration alone. Follow this Tier-1 Stability Protocol :

A. The "Zero-Headspace" Rule

Oxygen in the headspace of a vial is sufficient to degrade significant amounts of material.

-

Solid State: Store under Argon or Nitrogen.[2] If opening a vial, backfill with inert gas before resealing.

-

Solution State: Avoid storing in solution if possible. If necessary, degas solvents (sparge with Argon for 15 mins) prior to dissolution.

B. Chemical Inhibition (The BHT Additive)

For storage longer than 48 hours, use Butylated Hydroxytoluene (BHT) . BHT acts as a "sacrificial lamb," reacting with free radicals faster than your aldehyde does.

-

Dosage: 0.1% to 0.5% (w/w).[1]

-

Removal: BHT is non-polar and easily removed during subsequent chromatography or crystallization steps.

C. Environmental Controls

| Parameter | Requirement | Reason |

| Temperature | -20°C (Freezer) | Slows radical propagation kinetics.[1] |

| Light | Amber Vials / Foil Wrap | UV light cleaves the C-H bond, initiating the radical chain. |

| Container | Teflon-lined caps | Avoids leaching of plasticizers; ensures airtight seal.[1] |

Troubleshooting & Recovery (FAQs)

Q1: My yellow oil has turned into a solid or has white crystals suspended in it. Is it ruined?

A: Not necessarily. The white solid is likely 2-methoxy-3-(1H-pyrazol-1-yl)benzoic acid .[1]

-

Quick Fix: If the impurity level is low (<10%), dissolve the mixture in Ethyl Acetate and wash with saturated Sodium Bicarbonate (NaHCO₃) . The base will deprotonate the acid, moving it to the aqueous layer. The aldehyde remains in the organic layer.

Q2: The material is heavily oxidized (>30%). How do I recover the pure aldehyde?

A: Use the Bisulfite Adduct Purification . This method is highly specific for aldehydes and will separate your product from both the carboxylic acid and other non-aldehyde impurities.[3]

Step-by-Step Recovery Protocol:

-

Dissolution: Dissolve crude material in a minimal amount of Ethanol or Ethyl Acetate.

-

Addition: Add an excess (2-3 equiv) of saturated aqueous Sodium Bisulfite (NaHSO₃) .

-

Precipitation: Stir vigorously for 1-2 hours. The aldehyde forms a water-soluble or solid bisulfite adduct.[3][4]

-

Note: If a solid forms, filter it (this is your trapped aldehyde). Wash with ether to remove impurities.

-

Note: If no solid forms, the adduct is in the aqueous layer. Wash the aqueous layer with ether (discard organics).

-

-

Regeneration: Treat the solid adduct (or aqueous phase) with 10% Sodium Carbonate (Na₂CO₃) or dilute NaOH until pH > 10. Stir for 30 mins.

-

Extraction: The adduct breaks down, regenerating the aldehyde. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Visualization: Bisulfite Recovery Workflow

Figure 2: Selective purification of aldehydes using the Bisulfite method.[1] This removes non-aldehyde impurities effectively.[1][3]

Analytical Validation

How do you confirm the oxidation has occurred or that purification was successful?

H-NMR Diagnostics (CDCl₃)

-

The Aldehyde (Target): Look for a sharp singlet at δ 10.0 - 10.5 ppm .[1]

-

The Acid (Impurity): Look for the disappearance of the 10 ppm signal and the appearance of a broad singlet (often weak) at δ 11.0 - 13.0 ppm (COOH).

-

Aromatic Shift: The proton ortho to the carbonyl often shifts slightly upfield when the aldehyde oxidizes to the acid due to the change in electron-withdrawing power (Aldehyde is generally more electron-withdrawing than the acid in some contexts, though both are EWG).

Visual Check

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Bisulfite purification of aldehydes).

-

Ingold, K. U. (1961). "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 61(6), 563–589. (Foundational text on radical scavenging mechanisms).

-

BenchChem Technical Support. (2025). "Purification of Reaction Mixtures Containing Benzaldehyde: Bisulfite Wash Protocols." (Specific industrial workflows for aldehyde recovery).

-

Kjell, D. P., et al. (1999).[5] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722-5724.[1] (Advanced regeneration techniques).

Sources

- 1. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Workup [chem.rochester.edu]

- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]

Technical Support Center: Navigating Solubility Challenges of 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde in DMSO

Welcome to the technical support guide for 2-methoxy-3-(1H-pyrazol-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common solubility issues encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the expertise and practical solutions necessary to ensure the integrity and success of your experiments.

Understanding the Challenge: Why Solubility Issues Arise

This compound, like many heterocyclic compounds used in drug discovery, can present solubility challenges in DMSO, a solvent prized for its ability to dissolve a wide range of polar and nonpolar molecules.[1][2] The solubility of a compound is influenced by its molecular structure, crystal lattice energy, and the properties of the solvent. For this specific molecule, the interplay between the substituted benzaldehyde and the pyrazole moiety can lead to strong intermolecular interactions, making it resistant to dissolution.

Furthermore, DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation and inaccurate concentrations in your stock solutions.

Frequently Asked Questions (FAQs)

Q1: I've added the calculated amount of DMSO to my vial of this compound, but the solution is cloudy and I can see undissolved particles. What should I do?

A1: A cloudy solution indicates that the compound has not fully dissolved. This could be due to exceeding the compound's solubility limit at room temperature or the presence of moisture in the DMSO.

Initial Troubleshooting Steps:

-

Vortexing: Ensure the vial has been vortexed vigorously for at least 1-2 minutes.

-

Use Anhydrous DMSO: Confirm that you are using a fresh, unopened bottle of anhydrous (water-free) DMSO. If your DMSO has been opened previously, it may have absorbed atmospheric moisture.

-

Gentle Heating: Gently warm the solution in a water bath set to 30-40°C for 10-15 minutes, with intermittent vortexing.[3] Be cautious not to overheat, as this could lead to degradation of the compound.

-

Sonication: If particles persist after gentle heating, sonication can be an effective method to break down compound aggregates and enhance dissolution.[3][4]

Q2: What is the scientific basis for using heat and sonication to improve solubility?

A2: Heating increases the kinetic energy of both the solvent and solute molecules, which helps to overcome the intermolecular forces holding the compound in its crystal lattice. This allows the DMSO molecules to more effectively solvate the this compound molecules.

Sonication utilizes high-frequency sound waves to induce cavitation in the solvent.[5][6][7] This process creates and collapses microscopic vacuum bubbles, generating localized high pressure and temperature, which physically breaks apart solute aggregates and enhances solvent penetration into the solid particles.[5][6][7]

Q3: Can I use a co-solvent to improve the solubility of this compound in DMSO?

A3: Yes, using a co-solvent can be a highly effective strategy. Co-solvents can modify the polarity of the primary solvent, disrupting the solute-solute interactions that hinder solubility. For this compound, a small percentage of a less polar, water-miscible solvent may be beneficial.

Recommended Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG 400)

Start with a 9:1 (v/v) ratio of DMSO to your chosen co-solvent and observe the effect on solubility. It is crucial to always include a vehicle control with the same co-solvent mixture in your experiments to account for any potential effects of the solvent system on your assay.[3]

Q4: My compound dissolved initially, but a precipitate formed after storing the stock solution at -20°C. What happened?

A4: This phenomenon, known as precipitation upon freeze-thawing, is common for compounds that are prepared at or near their saturation point. The decrease in temperature reduces the solubility of the compound in DMSO. To resolve this, before each use, allow the aliquot to thaw completely at room temperature and then vortex or sonicate briefly to redissolve any precipitate.

Q5: What are the key safety precautions when handling this compound and DMSO?

A5: As a Senior Application Scientist, I cannot overstate the importance of safety.

For this compound and its analogs:

-

Always handle in a well-ventilated area, preferably a chemical fume hood.[10][11]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended for DMSO), safety goggles, and a lab coat.[10][12]

For DMSO:

-

DMSO is a combustible liquid; keep it away from heat and open flames.[12][13]

-

It can readily penetrate the skin and may carry dissolved substances with it.[13][14][15] Therefore, it is crucial to avoid skin contact when handling DMSO solutions of potentially hazardous compounds.

-

Store in a tightly sealed container in a dry, well-ventilated place to prevent moisture absorption.[10][12]

-

Dispose of DMSO waste according to your institution's hazardous waste guidelines.[13]

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a systematic workflow for addressing solubility issues with this compound in DMSO.

dot

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO

-

Preparation: Accurately weigh the desired amount of this compound powder into a sterile vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration.

-

Mixing: Vortex the solution vigorously for 1-2 minutes at room temperature.

-

Visual Inspection: Visually inspect for any undissolved particles. If the solution is not clear, proceed to Protocol 2.

-

Storage: For long-term storage, create single-use aliquots and store them in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[16]

Protocol 2: Enhanced Dissolution with Heat and Sonication

-

Initial Steps: Follow steps 1-3 of Protocol 1.

-

Heating: Place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. Note: It is crucial to have data on the thermal stability of your compound before applying heat.

-

Sonication: If undissolved particles remain, place the vial in a bath sonicator for 5-10 minutes.[3] Avoid direct contact with the bottom of the sonicator to prevent localized overheating.

-

Final Inspection: Allow the solution to cool to room temperature and visually inspect for clarity. If the compound precipitates upon cooling, the solution is likely supersaturated, and a lower concentration should be prepared.

Protocol 3: Co-Solvent Method

-

Co-Solvent Selection: Choose a water-miscible co-solvent such as ethanol, propylene glycol, or PEG 400.

-

Preparation: Prepare a co-solvent mixture (e.g., 90% DMSO, 10% ethanol v/v).

-

Dissolution: Add the co-solvent mixture to the weighed this compound and follow the steps in Protocol 1 or 2.

-

Validation: Always include a vehicle control with the identical co-solvent mixture in your experiments to differentiate the effects of the compound from those of the solvent system.

Data Summary: Expected Outcomes of Interventions

The following table provides a qualitative summary of the expected impact of various interventions on the solubility of this compound in DMSO.

| Intervention | Expected Impact on Solubility | Rationale |

| Use of Anhydrous DMSO | Significant Improvement | Minimizes the presence of water, which can decrease the solubility of hydrophobic compounds. |

| Vigorous Vortexing | Moderate Improvement | Provides mechanical agitation to break up small aggregates and increase the surface area for dissolution. |

| Gentle Heating (30-40°C) | Good Improvement | Increases kinetic energy, helping to overcome crystal lattice forces. |

| Sonication | Excellent Improvement | Cavitation provides high-energy micro-agitation to break apart stubborn aggregates.[5][6][7] |

| Use of Co-Solvent (e.g., 10% Ethanol) | Good to Excellent Improvement | Modifies the polarity of the solvent system to better match the solute. |

Concluding Remarks

Successfully dissolving this compound in DMSO is a critical first step for reliable and reproducible experimental results. By understanding the underlying chemical principles and systematically applying the troubleshooting techniques outlined in this guide, you can overcome these solubility challenges. Always prioritize safety and handle all chemicals in accordance with your institution's guidelines.

References

-

University of Waterloo. (n.d.). DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

-

Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). (n.d.). Retrieved from [Link]

-

BYJU'S. (n.d.). How does Sonication Work?. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

-

Wikipedia. (n.d.). Sonication. Retrieved from [Link]

-

Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198. Retrieved from [Link]

-

Yufeng. (2024, July 22). The safe use of dimethyl sulfoxide in the laboratory. Retrieved from [Link]

- Röhm, S., & Kubicek, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.

-

Microbe Online. (2023, June 18). Ultrasonication: Principle, Parts, and Applications. Retrieved from [Link]

-

Elma Ultrasonic Cleaners. (2025, June 4). Sonication Baths for Sample Preparation. Retrieved from [Link]

- Li, Q., & La, S. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 434-439.

-

Veeprho. (2025, August 3). Power of Sonication in Pharma Industry. Retrieved from [Link]

- De, S. K., Daniels, D. S., & Bess, E. N. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 6(11), 1149–1153.

-

ResearchGate. (2015, July 9). How can I increase the solubility of a compound for an MTT assay?. Retrieved from [Link]